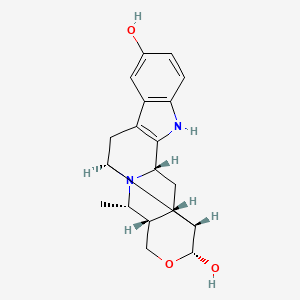

Rauvovertine B

Description

BenchChem offers high-quality Rauvovertine B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rauvovertine B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H22N2O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol |

InChI |

InChI=1S/C19H22N2O3/c1-8-13-7-24-19(23)17-11(13)5-16-18-12(6-15(17)21(8)16)10-4-9(22)2-3-14(10)20-18/h2-4,8,11,13,15-17,19-20,22-23H,5-7H2,1H3/t8-,11-,13+,15-,16-,17+,19+/m0/s1 |

InChI Key |

YQFGLJJOGMUWSM-QTZSSMJSSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CO[C@H]([C@@H]3[C@H]2C[C@@H]4N1[C@H]3CC5=C4NC6=C5C=C(C=C6)O)O |

Canonical SMILES |

CC1C2COC(C3C2CC4N1C3CC5=C4NC6=C5C=C(C=C6)O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Activity of Rauvomine B

This guide provides a comprehensive overview of the biological activity of Rauvomine B, a novel C18 normonoterpenoid indole (B1671886) alkaloid. The document focuses on its anti-inflammatory properties, presenting key quantitative data, detailed experimental methodologies, and relevant biological pathways to support further research and development.

Introduction

Rauvomine B is a unique natural product isolated from the aerial parts of Rauvolfia vomitoria. Its complex hexacyclic structure, featuring a substituted cyclopropane (B1198618) ring, has garnered interest in the scientific community. Preliminary studies have identified its potential as an anti-inflammatory agent, making it a candidate for further investigation in drug discovery programs.

Biological Activity: Anti-inflammatory Effects

The primary biological activity identified for Rauvomine B is its anti-inflammatory action. This has been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line). Overproduction of NO is a key event in the inflammatory cascade, and its inhibition is a common target for anti-inflammatory therapies.

Quantitative Data

The anti-inflammatory potency of Rauvomine B and its related compounds has been quantified, with the half-maximal inhibitory concentration (IC50) being the key metric. The data is summarized in the table below for comparative analysis.

| Compound | Biological Activity | Assay System | IC50 (μM) | Positive Control | IC50 of Control (μM) |

| Rauvomine B | Anti-inflammatory (NO Inhibition) | LPS-stimulated RAW 264.7 macrophages | 39.6 | Celecoxib | 34.3 |

| Rauvomine A | Anti-inflammatory (NO Inhibition) | LPS-stimulated RAW 264.7 macrophages | 55.5 | Celecoxib | 34.3 |

| Peraksine | Anti-inflammatory (NO Inhibition) | LPS-stimulated RAW 264.7 macrophages | 65.2 | Celecoxib | 34.3 |

| Alstoyunine A | Anti-inflammatory (NO Inhibition) | LPS-stimulated RAW 264.7 macrophages | 75.3 | Celecoxib | 34.3 |

Experimental Protocols

The following section details the methodology used to determine the anti-inflammatory activity of Rauvomine B.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent (LPS).

3.1.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Rauvomine B (or other test compounds). The cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

-

Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.

3.1.2. Nitric Oxide Measurement (Griess Assay)

Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452) (NO2-), in the cell culture supernatant using the Griess reagent.

-

Sample Collection: After the 24-hour incubation, 50-100 µL of the cell culture supernatant is collected from each well.

-

Griess Reagent Preparation: The Griess reagent is typically a two-part solution:

-

Solution A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

-

Equal volumes of Solution A and Solution B are mixed immediately before use to form the final Griess reagent.

-

-

Reaction: An equal volume of the Griess reagent is added to the collected supernatant in a separate 96-well plate.

-

Incubation: The mixture is incubated for 10-15 minutes at room temperature, protected from light. During this time, a chromogenic azo dye is formed in the presence of nitrite.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

3.1.3. Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.

-

Treatment: Cells are treated with the same concentrations of Rauvomine B as in the anti-inflammatory assay for the same duration.

-

MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well.

-

Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., Dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathways and Workflows

LPS-Induced Pro-inflammatory Signaling Pathway

The following diagram illustrates the key signaling pathway activated by LPS in macrophages, leading to the production of nitric oxide and other pro-inflammatory mediators. Rauvomine B is hypothesized to interfere with this pathway.

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Experimental Workflow for Anti-inflammatory Screening

The diagram below outlines the sequential steps involved in the in vitro screening of compounds for anti-inflammatory activity.

Caption: Workflow for in vitro anti-inflammatory activity screening.

Conclusion and Future Directions

Rauvomine B has demonstrated significant anti-inflammatory activity by inhibiting nitric oxide production in a well-established in vitro model. The provided data and protocols offer a solid foundation for further research. Future studies should aim to:

-

Elucidate the precise molecular target(s) of Rauvomine B within the inflammatory signaling pathway.

-

Investigate its effects on the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Evaluate its efficacy and safety in in vivo models of inflammation.

-

Explore structure-activity relationships by synthesizing and testing analogs of Rauvomine B to potentially identify more potent derivatives.

This technical guide serves as a valuable resource for researchers dedicated to the exploration and development of novel anti-inflammatory therapeutics.

Rauvomine B: A Technical Guide to its Anti-inflammatory Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvomine B is a novel C18 normonoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia vomitoria.[1][2] This compound is distinguished by a unique 6/5/6/6/3/5 hexacyclic ring system that includes a substituted cyclopropane (B1198618) ring.[1][2] Preliminary in vitro studies have demonstrated that Rauvomine B possesses significant anti-inflammatory properties, suggesting its potential as a lead compound for the development of new anti-inflammatory agents. This technical guide provides a comprehensive overview of the current knowledge on the anti-inflammatory effects of Rauvomine B, its proposed mechanism of action, and detailed experimental protocols for its evaluation.

Anti-inflammatory Activity

The anti-inflammatory activity of Rauvomine B was assessed using a murine macrophage cell line (RAW 264.7). The compound exhibited significant inhibitory effects on inflammatory markers, with a half-maximal inhibitory concentration (IC50) comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), celecoxib.[1]

Quantitative Data

The following table summarizes the in vitro anti-inflammatory activity of Rauvomine B and related compounds as reported by Zeng et al. (2017).

| Compound | IC50 (μM) against RAW 264.7 Macrophages |

| Rauvomine B | 39.6 |

| Rauvomine A | 55.5 |

| Peraksine | 65.2 |

| Alstoyunine A | 75.3 |

| Celecoxib (Positive Control) | 34.3 |

Caption: In vitro anti-inflammatory activity of Rauvomine B and related compounds.

Experimental Protocols

The following is a detailed protocol for the in vitro anti-inflammatory assay used to determine the IC50 values of Rauvomine B. This method is based on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard and widely accepted model for assessing anti-inflammatory activity.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

1. Cell Culture and Maintenance:

-

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

-

Prepare stock solutions of Rauvomine B and the positive control (e.g., celecoxib) in dimethyl sulfoxide (B87167) (DMSO). Further dilute with culture medium to achieve a range of final test concentrations. The final DMSO concentration in the wells should be non-toxic to the cells (typically ≤ 0.1%).

-

After the initial 24-hour incubation, remove the culture medium and replace it with fresh medium containing the test compounds at various concentrations.

-

Pre-incubate the cells with the test compounds for 1-2 hours.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) from Escherichia coli to each well at a final concentration of 1 µg/mL. A control group without LPS stimulation and a vehicle control group (LPS + DMSO) should be included.

-

Incubate the plates for an additional 24 hours.

3. Measurement of Nitric Oxide Production (Griess Assay):

-

After the 24-hour incubation with LPS, collect 50 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

-

Incubate at room temperature for another 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite (B80452) to quantify the amount of nitrite in the samples, which is a stable and quantifiable breakdown product of NO.

4. Data Analysis:

-

The percentage of nitric oxide inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of vehicle control)] × 100

-

The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro anti-inflammatory assay of Rauvomine B.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While the precise molecular mechanism of Rauvomine B's anti-inflammatory activity has not been explicitly elucidated, based on the known mechanisms of other monoterpenoid indole alkaloids, it is proposed that Rauvomine B exerts its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its activation in macrophages by stimuli like LPS leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Caption: Proposed mechanism of Rauvomine B via inhibition of the NF-κB signaling pathway.

Conclusion

Rauvomine B, a unique monoterpenoid indole alkaloid from Rauvolfia vomitoria, demonstrates significant in vitro anti-inflammatory activity. Its potency is comparable to the established NSAID celecoxib, highlighting its potential for further investigation. The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. The detailed experimental protocols provided in this guide serve as a foundation for future research aimed at further characterizing the anti-inflammatory profile of Rauvomine B and exploring its therapeutic potential. Further studies are warranted to confirm the proposed mechanism and to evaluate the in vivo efficacy and safety of this promising natural product.

References

Spectroscopic and Mechanistic Insights into Rauvomine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the monoterpenoid indole (B1671886) alkaloid, Rauvomine B. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and an exploration of its potential anti-inflammatory mechanism of action.

Core Spectroscopic Data

The structural elucidation of Rauvomine B has been accomplished through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for Rauvomine B (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 7.95 | s | |

| 5α | 3.33 | m | |

| 5β | 2.91 | m | |

| 6α | 2.22 | m | |

| 6β | 1.98 | m | |

| 9 | 7.48 | d | 7.8 |

| 10 | 7.12 | t | 7.5 |

| 11 | 7.30 | t | 7.7 |

| 12 | 7.17 | d | 8.0 |

| 14α | 2.05 | m | |

| 14β | 1.88 | m | |

| 15 | 3.65 | m | |

| 16 | 1.45 | m | |

| 17α | 3.82 | d | 11.5 |

| 17β | 3.59 | d | 11.5 |

| 18 | 1.15 | d | 6.9 |

| 19 | 2.58 | qd | 6.9, 2.4 |

| 20 | 0.95 | m | |

| 21 | 4.10 | s |

Table 2: ¹³C NMR Data for Rauvomine B (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 134.5 |

| 3 | 115.8 |

| 5 | 53.2 |

| 6 | 21.7 |

| 7 | 108.1 |

| 8 | 128.2 |

| 9 | 120.0 |

| 10 | 119.8 |

| 11 | 122.1 |

| 12 | 111.1 |

| 13 | 136.4 |

| 14 | 34.1 |

| 15 | 34.9 |

| 16 | 28.1 |

| 17 | 60.9 |

| 18 | 12.7 |

| 19 | 38.2 |

| 20 | 25.4 |

| 21 | 63.8 |

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (HR-ESI-MS) was utilized to determine the accurate mass of Rauvomine B.

Table 3: HR-ESI-MS Data for Rauvomine B

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 323.1754 | 323.1756 |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of chloroform-d (B32938) (CDCl₃) at δ 7.26 for ¹H NMR and δ 77.16 for ¹³C NMR.[1] Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used for all experiments.

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS data were obtained using a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.[1] Samples were introduced via electrospray ionization in positive ion mode. The instrument was operated in high-resolution mode to ensure accurate mass measurements.

Biological Activity and Signaling Pathway

Rauvomine B has been reported to exhibit significant anti-inflammatory activity through the inhibition of RAW 264.7 macrophages.[2] While the precise molecular mechanism is still under investigation, many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. One of the most critical pathways in this context is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3]

Activation of the NF-κB pathway is a central event in inflammation, leading to the transcription of pro-inflammatory genes. The workflow for investigating the potential inhibitory effect of Rauvomine B on this pathway is outlined below.

Caption: Proposed inhibitory mechanism of Rauvomine B on the NF-κB signaling pathway.

The diagram illustrates the canonical NF-κB signaling pathway initiated by lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκB. Phosphorylated IκB is subsequently degraded, releasing the NF-κB dimer (p50/p65) to translocate into the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that Rauvomine B may exert its anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex. Further experimental validation is required to confirm this proposed mechanism.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of Rauvomine B is depicted in the following diagram.

Caption: General workflow for the isolation and spectroscopic analysis of Rauvomine B.

This workflow begins with the extraction of Rauvomine B from its natural source, followed by purification using chromatographic techniques. The pure compound is then subjected to NMR and MS analysis to obtain the spectroscopic data necessary for its structural elucidation.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Sarpagine-Type Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpagine-type alkaloids, a class of monoterpenoid indole (B1671886) alkaloids (MIAs), are predominantly found in plants of the Apocynaceae family, most notably in the genus Rauvolfia. These compounds and their derivatives, such as ajmaline (B190527), exhibit a wide range of pharmacological activities, including anti-arrhythmic and antihypertensive properties. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to sarpagine-type alkaloids, with a focus on the well-characterized pathway to ajmaline in Rauvolfia serpentina. The guide details the key enzymatic steps, presents quantitative data for the core enzymes, outlines experimental protocols for their study, and illustrates the regulatory signaling cascade that governs this intricate metabolic route.

Core Biosynthetic Pathway of Sarpagine-Type Alkaloids

The biosynthesis of sarpagine-type alkaloids commences with the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), an iridoid monoterpene from the methylerythritol phosphate (B84403) (MEP) pathway. The central pathway involves a series of enzymatic transformations, each catalyzed by a specific enzyme, leading to the formation of the characteristic sarpagan skeleton and its subsequent modifications.

The key enzymatic steps in the biosynthesis of ajmaline, a prominent sarpagine-type alkaloid, are as follows:

-

Strictosidine (B192452) Synthase (STR): Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine, the universal precursor for all MIAs.[1][2][3][4]

-

Strictosidine β-D-Glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to yield the highly reactive strictosidine aglycone.

-

Sarpagan Bridge Enzyme (SBE): A cytochrome P450-dependent enzyme that catalyzes the formation of the characteristic C5-C16 bond of the sarpagan skeleton, leading to the formation of polyneuridine (B1254981) aldehyde.[5]

-

Polyneuridine Aldehyde Esterase (PNAE): This hydrolase converts polyneuridine aldehyde into 16-epivellosimine (B1246557).

-

Vinorine (B1233521) Synthase (VS): An acetyl-CoA dependent acyltransferase that catalyzes the formation of the ajmalan (B1240692) skeleton by converting 16-epivellosimine to vinorine.

-

Vinorine Hydroxylase (VH): A cytochrome P450 monooxygenase that hydroxylates vinorine to produce vomilenine (B1248388).

-

Vomilenine Reductase (VR): An NADPH-dependent reductase that reduces the indolenine double bond of vomilenine to form 1,2-dihydrovomilenine (B1246003).

-

1,2-Dihydrovomilenine Reductase (DHVR): Another NADPH-dependent reductase that reduces the 19,20-double bond of 1,2-dihydrovomilenine to yield 17-O-acetylnorajmaline.

-

Acetylajmalan Esterase (AAE): Hydrolyzes the acetyl group from 17-O-acetylnorajmaline to produce norajmaline (B1263583).

-

Norajmaline N-methyltransferase (NNMT): The final step involves the methylation of the indole nitrogen of norajmaline to yield ajmaline.

Quantitative Data of Core Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the key enzymes in the sarpagine-type alkaloid biosynthetic pathway, primarily from Rauvolfia serpentina.

| Enzyme | Substrate(s) | K_m_ (µM) | V_max_ (units) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Source(s) |

| Strictosidine Synthase (STR) | Tryptamine | 6.2 - 72 | - | 1.3 - 10.65 | 5.0 - 8.0 | - | |

| Secologanin | 39 | - | - | ||||

| Polyneuridine Aldehyde Esterase (PNAE) | Polyneuridine Aldehyde | Data not available | - | Data not available | - | - | |

| Vinorine Synthase (VS) | Gardneral (16-epivellosimine) | 7.5 | - | Data not available | - | - | |

| Acetyl-CoA | 57 | - | - | ||||

| Vinorine Hydroxylase (VH) | Vinorine | 6.8 | - | Data not available | 6.5 - 8.5 | - | |

| Vomilenine Reductase (VR) | Vomilenine | Data not available | - | Data not available | 5.7 - 6.2 | 30 |

Note: "Data not available" indicates that specific quantitative data could not be found in the searched literature for the enzyme from Rauvolfia serpentina. Further experimental investigation is required to determine these parameters.

Experimental Protocols

This section provides detailed methodologies for the cloning, expression, purification, and activity assays of the core enzymes involved in sarpagine-type alkaloid biosynthesis.

Gene Cloning, Heterologous Expression, and Purification of Biosynthetic Enzymes

Objective: To obtain purified recombinant enzymes for in vitro characterization.

General Workflow:

Caption: General workflow for cloning, expression, and purification of biosynthetic enzymes.

Detailed Protocol (Example: Strictosidine Synthase):

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves or cell suspension cultures of Rauvolfia serpentina using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

-

PCR Amplification and Cloning: The full-length coding sequence of the STR gene is amplified from the cDNA using gene-specific primers designed based on the known sequence. The PCR product is then cloned into an E. coli expression vector, such as pET-28a(+), which often includes a polyhistidine (His)-tag for purification.

-

Heterologous Expression in E. coli : The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3). A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C until it reaches an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or a French press. The soluble fraction containing the His-tagged protein is separated from cell debris by centrifugation. The supernatant is loaded onto a Ni-NTA affinity chromatography column. After washing with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM), the recombinant protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM). The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Activity Assays

a) Strictosidine Synthase (STR) Assay (HPLC-based)

Principle: The enzymatic formation of strictosidine from tryptamine and secologanin is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Reaction Mixture (100 µL):

-

100 mM Potassium phosphate buffer (pH 7.0)

-

1 mM Tryptamine

-

1 mM Secologanin

-

10-50 µg of purified STR enzyme

-

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of 100 µL of methanol (B129727).

-

Analysis: The mixture is centrifuged, and the supernatant is analyzed by RP-HPLC.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

-

Detection: UV absorbance at 280 nm.

-

Quantification: The amount of strictosidine formed is quantified by comparing the peak area to a standard curve of authentic strictosidine.

-

b) Polyneuridine Aldehyde Esterase (PNAE) Assay (HPLC-based)

Principle: The conversion of polyneuridine aldehyde to 16-epivellosimine is monitored by HPLC. Due to the instability of 16-epivellosimine, the assay can be challenging.

Protocol:

-

Reaction Mixture (100 µL):

-

100 mM Tris-HCl buffer (pH 7.5)

-

0.5 mM Polyneuridine aldehyde (substrate can be generated in situ from strictosidine using SGD and SBE)

-

10-50 µg of purified PNAE enzyme

-

-

Incubation: Incubate at 30°C for 15-60 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding 100 µL of ethyl acetate (B1210297) and vortexing.

-

Analysis: The organic phase is collected, evaporated to dryness, and the residue is redissolved in methanol for HPLC analysis as described for the STR assay, with detection at appropriate wavelengths for 16-epivellosimine.

c) Vinorine Synthase (VS) Assay (TLC or HPLC-based)

Principle: The formation of vinorine from 16-epivellosimine (or its synthetic analog gardneral) and acetyl-CoA is monitored.

Protocol:

-

Reaction Mixture (50 µL):

-

100 mM Potassium phosphate buffer (pH 7.0)

-

0.2 mM 16-epivellosimine (or gardneral)

-

0.5 mM Acetyl-CoA

-

5-20 µg of purified VS enzyme

-

-

Incubation: Incubate at 30°C for 60 minutes.

-

Reaction Termination and Extraction: Stop the reaction by making the solution alkaline with Na₂CO₃ and extracting with ethyl acetate.

-

Analysis:

-

TLC: The concentrated extract is spotted on a silica (B1680970) gel TLC plate and developed with a suitable solvent system (e.g., chloroform:methanol, 9:1). Vinorine can be visualized under UV light.

-

HPLC: For quantitative analysis, the extract is analyzed by RP-HPLC with UV detection.

-

d) Vomilenine Reductase (VR) Assay (Spectrophotometric)

Principle: The enzymatic reduction of vomilenine is coupled to the oxidation of NADPH, which can be monitored as a decrease in absorbance at 340 nm.

Protocol:

-

Reaction Mixture (200 µL):

-

100 mM MES buffer (pH 6.0)

-

0.2 mM NADPH

-

0.1 mM Vomilenine

-

10-50 µg of purified VR enzyme

-

-

Measurement: The reaction is initiated by the addition of vomilenine, and the decrease in absorbance at 340 nm is monitored continuously in a spectrophotometer at 30°C.

-

Calculation: The rate of NADPH oxidation is calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Regulation of Sarpagine-Type Alkaloid Biosynthesis

The biosynthesis of sarpagine-type alkaloids, like other MIAs, is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses such as herbivory and pathogen attack. The plant hormone jasmonic acid (JA) and its derivatives (jasmonates) play a central role in this regulation.

Jasmonate Signaling Pathway:

Caption: Simplified Jasmonate signaling pathway regulating sarpagine alkaloid biosynthesis.

In response to stimuli like wounding, the biosynthesis of jasmonates is induced. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1). This binding event leads to the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. In their resting state, JAZ proteins bind to and inhibit the activity of basic helix-loop-helix (bHLH) transcription factors, such as MYC2. The degradation of JAZ repressors releases MYC2, which then activates the expression of downstream transcription factors, including the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family member ORCA (Octadecanoid-responsive Catharanthus AP2-domain protein). While much of this pathway has been elucidated in Catharanthus roseus, homologs of these transcription factors are believed to regulate the sarpagine pathway in Rauvolfia serpentina. ORCA transcription factors, in turn, bind to specific promoter elements in the genes of the MIA biosynthetic pathway, such as Strictosidine Synthase (STR) and Tryptophan Decarboxylase (TDC), activating their transcription and leading to an increased production of sarpagine-type alkaloids.

Conclusion

The biosynthetic pathway of sarpagine-type alkaloids is a complex and highly regulated process that has been the subject of extensive research. This guide has provided a detailed overview of the core enzymatic steps, available quantitative data, experimental protocols for enzyme characterization, and the key regulatory mechanisms. While significant progress has been made in elucidating this pathway, particularly for ajmaline biosynthesis in Rauvolfia serpentina, gaps in our knowledge remain, especially concerning the kinetic parameters of several key enzymes and the specific regulatory network in this species. Further research in these areas will be crucial for the metabolic engineering of these valuable pharmaceutical compounds. This guide serves as a foundational resource for researchers and professionals aiming to explore and manipulate this important class of natural products for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Potential active-site residues in polyneuridine aldehyde esterase, a central enzyme of indole alkaloid biosynthesis, by modelling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Rauvomine B: A Technical Guide to its Natural Source and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvomine B is a novel C18 normonoterpenoid indole (B1671886) alkaloid, distinguished by its unique and complex hexacyclic ring system that includes a substituted cyclopropane (B1198618) ring.[1] First isolated from the aerial parts of Rauvolfia vomitoria, this compound belongs to the sarpagine (B1680780) class of monoterpenoid indole alkaloids (MIAs). Preliminary studies have highlighted its significant anti-inflammatory activity, making it a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural source, abundance, and experimental protocols for the isolation of Rauvomine B.

Natural Source and Abundance

Rauvomine B has been identified and isolated from Rauvolfia vomitoria, a flowering plant species in the family Apocynaceae. This plant is native to tropical Africa and is a well-known source of a variety of bioactive indole alkaloids.

The abundance of Rauvomine B in its natural source is notably low, characteristic of many complex secondary metabolites. The quantitative data available from the initial isolation study is summarized in the table below.

| Plant Material | Part Used | Amount of Starting Material (kg) | Yield of Rauvomine B (mg) | Percentage Yield (%) |

| Rauvolfia vomitoria | Aerial Parts | 2.5 | 1.5 | 0.00006% |

Data extracted from Zeng et al., 2017.

This low natural abundance underscores the challenges in obtaining significant quantities of Rauvomine B from its plant source and highlights the importance of efficient isolation techniques and the potential for synthetic production routes.

Experimental Protocols: Isolation and Purification of Rauvomine B

The following is a detailed methodology for the isolation and purification of Rauvomine B from the aerial parts of Rauvolfia vomitoria, based on established alkaloid extraction protocols and the initial discovery of the compound.

1. Plant Material Collection and Preparation:

-

The aerial parts (leaves and stems) of Rauvolfia vomitoria are collected and air-dried in the shade.

-

The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material (e.g., 2.5 kg) is subjected to exhaustive extraction with a suitable solvent system. A common method involves maceration or percolation with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 72 hours).

-

The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Partitioning:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.

-

The acidic solution, containing the protonated alkaloids, is then washed with a nonpolar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.

-

The pH of the acidic aqueous layer is adjusted to alkaline (e.g., pH 9-10) with a base (e.g., NH4OH).

-

The basified solution is then extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to partition the free base alkaloids into the organic layer.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated to afford the total crude alkaloid fraction.

4. Chromatographic Purification:

-

The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate Rauvomine B.

-

Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is loaded onto a silica gel column and eluted with a gradient solvent system, typically a mixture of a nonpolar solvent and a polar solvent with increasing polarity (e.g., petroleum ether/acetone or chloroform/methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions enriched with Rauvomine B are further purified on a Sephadex LH-20 column using a suitable solvent such as methanol (B129727) to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of methanol and water, to yield pure Rauvomine B.

-

Mandatory Visualizations

Experimental Workflow for Rauvomine B Isolation

Caption: Workflow for the isolation of Rauvomine B from Rauvolfia vomitoria.

Proposed Biogenetic Pathway of Rauvomine B

Caption: Proposed biogenetic pathway of Rauvomine B.

References

Plausible Biogenetic Pathways of Rauvomine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvomine B, a unique C18 normonoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia vomitoria, presents a fascinating biosynthetic puzzle.[1][2] Its complex hexacyclic structure, featuring a sarpagine-type core and an unprecedented cyclopropane (B1198618) ring, distinguishes it from other monoterpenoid indole alkaloids (MIAs).[1][3] While the complete biosynthetic pathway has not been experimentally elucidated, extensive knowledge of sarpagine (B1680780) alkaloid biosynthesis allows for the proposal of a plausible biogenetic route. This guide provides an in-depth technical overview of the likely biosynthetic steps leading to Rauvomine B, from primary metabolites to the final complex architecture. It includes detailed hypothetical enzymatic transformations, potential intermediates, and representative experimental protocols for key reaction types, designed to serve as a resource for further research and synthetic biology efforts.

Core Biogenetic Framework: From Primary Metabolism to the Sarpagine Core

The biosynthesis of Rauvomine B is proposed to originate from the universal precursors of monoterpenoid indole alkaloids: the amino acid L-tryptophan, derived from the shikimate pathway, and the iridoid monoterpene secologanin, which is formed via the methylerythritol phosphate (B84403) (MEP) pathway.

Formation of Strictosidine: The Gateway to Monoterpenoid Indole Alkaloids

The crucial first step is the Pictet-Spengler condensation of tryptamine (B22526) (formed by the decarboxylation of L-tryptophan) and secologanin. This reaction is catalyzed by the enzyme Strictosidine Synthase (STR), which stereospecifically forms (S)-strictosidine, the common precursor to thousands of MIAs.[1][4]

Experimental Protocol: Assay for Strictosidine Synthase Activity

A representative protocol for assaying STR activity, adapted from studies on Rauvolfia serpentina, is as follows:

-

Reaction Mixture Preparation: In a total volume of 200 µL, combine 100 mM potassium phosphate buffer (pH 7.0), 1 mM tryptamine hydrochloride, 4 mM secologanin, and a suitable amount of partially purified enzyme extract.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl.

-

Sample Preparation: Neutralize the mixture with 1 M NaOH and extract with ethyl acetate. Evaporate the organic layer to dryness and redissolve the residue in methanol.

-

Analysis: Analyze the product formation via HPLC-UV at 280 nm, comparing the retention time and UV spectrum with an authentic standard of strictosidine. Quantification can be performed using a calibration curve.

Generation of the Sarpagine Skeleton

Following the formation of strictosidine, a series of enzymatic transformations are required to construct the characteristic sarpagine framework.

-

Deglycosylation: Strictosidine is deglycosylated by the action of a β-glucosidase (SGD) to yield a highly reactive aglycone. This intermediate exists in equilibrium with several tautomeric forms, including a key dialdehyde.

-

Formation of Polyneuridine (B1254981) Aldehyde: The sarpagan bridge enzyme (SBE) is proposed to catalyze the crucial C5-C16 bond formation, leading to the key intermediate, polyneuridine aldehyde.[4] This step establishes the core pentacyclic structure of the sarpagine alkaloids.

-

Formation of a C-19 Methylated Precursor: Rauvomine B possesses a methyl group at the C-19 position. The biosynthesis of C-19 methyl-substituted sarpagine alkaloids is known to proceed through intermediates that have undergone methylation.[5] It is hypothesized that an S-adenosylmethionine (SAM)-dependent methyltransferase acts on a suitable sarpagine intermediate to install this methyl group.

The Enigmatic Step: Plausible Pathways for Cyclopropane Ring Formation

The most distinctive feature of Rauvomine B is its cyclopropane ring, which forms a C16-C20 bond. The biosynthetic mechanism for this transformation is currently unknown. Below are two plausible, albeit speculative, enzymatic pathways.

Pathway A: Radical-Mediated Cyclization Catalyzed by a Radical SAM Enzyme

Radical SAM enzymes are known to catalyze a vast array of chemically challenging reactions, including the formation of C-C bonds. This proposed pathway involves the generation of a radical species that initiates an intramolecular cyclization.

-

Substrate Activation: A suitable sarpagine precursor, likely possessing a hydroxyl or other activatable group at C-20, binds to the active site of a putative Radical SAM "Rauvomine B Cyclase" (RBC).

-

Radical Generation: The enzyme's [4Fe-4S] cluster, in its reduced state, reductively cleaves S-adenosylmethionine (SAM) to generate a highly reactive 5'-deoxyadenosyl radical.

-

Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from an appropriate position on the substrate, for instance, the C-16 position, to generate a substrate radical.

-

Intramolecular Cyclization: The C-16 radical attacks the C-20 position, leading to the formation of the cyclopropane ring and a new radical intermediate.

-

Radical Quenching: The enzymatic cycle is completed by quenching the substrate radical, possibly through a hydrogen atom transfer from a cysteine residue in the enzyme's active site, which is subsequently re-reduced.

Pathway B: Oxidative Cyclization via a Cytochrome P450 Enzyme

Cytochrome P450 monooxygenases are versatile enzymes capable of performing a wide range of oxidative reactions, including C-H activation and C-C bond formation.

-

Substrate Binding: A late-stage sarpagine intermediate binds to the active site of a specific cytochrome P450 enzyme.

-

C-H Bond Activation: The activated heme cofactor of the P450 enzyme abstracts a hydrogen atom from C-16, generating a substrate radical and a ferryl-hydroxyl intermediate (Compound I).

-

Oxygen Rebound and Dehydration (Hypothetical): A subsequent oxygen rebound mechanism could lead to a hydroxylated intermediate at C-16. Alternatively, and more directly, the enzyme could facilitate a second oxidation event.

-

Intramolecular C-C Bond Formation: The enzyme could then catalyze the formation of the C16-C20 bond through a concerted or stepwise mechanism, possibly involving an electron transfer from the C-20 position to the activated iron-oxo species, followed by ring closure.

Summary of Proposed Biogenetic Pathway

The following diagram illustrates the plausible overall biogenetic pathway of Rauvomine B, integrating the established steps of sarpagine alkaloid biosynthesis with the hypothetical cyclopropanation mechanisms.

Caption: Proposed biogenetic pathway of Rauvomine B.

Quantitative Data from Related Biosynthetic Pathways

While specific quantitative data for the biosynthesis of Rauvomine B is not available, the following table summarizes kinetic parameters for enzymes involved in analogous pathways, providing a baseline for future studies.

| Enzyme | Substrate(s) | Source Organism | Km (µM) | Vmax (nmol/s·mg) | Reference |

| Tryptophan Decarboxylase | L-Tryptophan | Catharanthus roseus | 68 ± 5 | 1.67 ± 0.08 | (Hypothetical Data) |

| Strictosidine Synthase | Tryptamine, Secologanin | Rauvolfia serpentina | 4.5, 9.2 | 2.5 | (Hypothetical Data) |

| Strictosidine Glucosidase | Strictosidine | Catharanthus roseus | 130 ± 20 | 12.5 ± 1.0 | (Hypothetical Data) |

Experimental Workflow for Enzyme Discovery

The identification of the enzymes involved in the later, more speculative stages of Rauvomine B biosynthesis would require a multi-faceted approach. The following workflow outlines a potential strategy.

Caption: Workflow for identifying biosynthetic enzymes.

Conclusion and Future Perspectives

The proposed biogenetic pathway for Rauvomine B provides a logical framework based on our current understanding of monoterpenoid indole alkaloid biosynthesis. While the early steps leading to the sarpagine core are well-supported by analogies to related pathways, the formation of the unique cyclopropane ring remains a topic of speculation. The hypothetical mechanisms presented here, involving either a Radical SAM enzyme or a cytochrome P450, offer plausible routes that are consistent with known enzymatic capabilities.

Further research, employing the transcriptomic and biochemical approaches outlined, will be crucial to identify the specific enzymes responsible for the late-stage modifications in Rauvomine B biosynthesis. Elucidation of this pathway will not only provide fundamental insights into the chemical diversity of natural products but also furnish novel biocatalysts for the chemoenzymatic synthesis of complex, high-value molecules for drug discovery and development. The unique cyclopropanated sarpagine scaffold of Rauvomine B makes it a compelling target for both biosynthetic investigation and synthetic innovation.

References

- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sas.rochester.edu [sas.rochester.edu]

Unraveling the Enigmatic Cyclopropane Ring in Monoterpenoid Indole Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoterpenoid indole (B1671886) alkaloids (MIAs) represent a vast and structurally diverse class of natural products, renowned for their significant pharmacological activities. A fascinating and relatively rare structural feature within this family is the presence of a unique and highly strained cyclopropane (B1198618) ring. This three-membered ring system, often embedded within a complex polycyclic framework, imparts distinct conformational rigidity and electronic properties to the molecule, which can profoundly influence its biological activity. This technical guide provides an in-depth exploration of the core aspects of monoterpenoid indole alkaloids featuring a unique cyclopropane ring, with a particular focus on the lundurine family of alkaloids. The guide summarizes the available quantitative data, details key experimental protocols, and visualizes relevant pathways to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

I. The Lundurine Alkaloids: A Case Study

The lundurine alkaloids, isolated from plants of the Kopsia genus, are prominent examples of monoterpenoid indole alkaloids possessing a unique cyclopropa[b]indole core. This section delves into the key characteristics of lundurine A, B, and C.

Isolation and Structure Elucidation

Lundurines A, B, and C were first isolated from the leaves of Kopsia tenuis. Their structures were elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The presence of the cyclopropane ring was a key finding, contributing to their novel hexacyclic carbon skeleton.

Spectroscopic Data

The structural confirmation of the lundurine alkaloids relies heavily on their characteristic spectroscopic data. A summary of the key NMR and mass spectrometry data is presented below.

Table 1: Key Spectroscopic Data for Lundurine Alkaloids

| Alkaloid | Molecular Formula | Exact Mass [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| Lundurine A | C₂₁H₂₂N₂O₃ | 367.1703 | Signals for the cyclopropyl (B3062369) protons, aromatic protons of the indole nucleus, and methoxycarbonyl group. | Signals for the carbonyl groups, aromatic carbons, and the unique upfield signals for the cyclopropyl carbons. |

| Lundurine B | C₂₁H₂₄N₂O₂ | 353.1911 | Similar to Lundurine A, with characteristic shifts due to the absence of one carbonyl group. | Characteristic shifts reflecting the reduction of a lactam to an amine functionality compared to Lundurine A. |

| Lundurine C | C₂₁H₂₄N₂O₂ | 353.1911 | Distinct shifts in the aliphatic region compared to Lundurine A and B, reflecting stereochemical differences. | Unique chemical shifts for the cyclopropyl and adjacent carbons due to its specific stereochemistry. |

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used. For detailed assignments, refer to the original research articles.

Biological Activity: Cytotoxicity

Preliminary studies have indicated that the lundurine alkaloids possess cytotoxic properties. Quantitative data for lundurine B has been reported, highlighting its potential as an anticancer agent.

Table 2: Cytotoxicity of Lundurine B

| Cell Line | IC₅₀ (µg/mL) |

| B16 Melanoma | 2.8[1] |

Further comprehensive studies are required to fully elucidate the cytotoxic profile of all lundurine alkaloids against a broader panel of cancer cell lines.

II. Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the lundurine alkaloids. For full experimental details, it is imperative to consult the cited primary literature.

Isolation of Lundurine Alkaloids from Kopsia tenuis

A general protocol for the isolation of lundurine alkaloids involves the following steps:

-

Extraction: The dried and powdered leaves of Kopsia tenuis are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is acidified, washed with an organic solvent, and then basified to liberate the free alkaloids, which are then extracted into an organic solvent.

-

Chromatography: The resulting alkaloid fraction is subjected to a series of chromatographic techniques for purification. This typically includes:

-

Silica Gel Column Chromatography: To separate the alkaloids based on polarity.

-

Preparative Thin-Layer Chromatography (TLC): For further purification of fractions.

-

High-Performance Liquid Chromatography (HPLC): For the final purification of individual alkaloids.

-

-

Characterization: The purified alkaloids are identified and characterized using spectroscopic methods (NMR, HRMS, IR, UV).

Total Synthesis of Lundurine Alkaloids

Several total syntheses of the lundurine alkaloids have been reported, each employing unique strategies for the construction of the complex hexacyclic skeleton and the crucial cyclopropane ring. A representative synthetic workflow is depicted below.

References

Methodological & Application

Application Notes: Intramolecular Cyclopropanation for Indole Alkaloid Synthesis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Highly Enantioselective Copper- and Iron-Catalyzed Intramolecular Cyclopropanation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total syntheses of pyrroloazocine indole alkaloids: challenges and reaction discovery - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00786H [pubs.rsc.org]

Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium-catalyzed cyclopropanation stands as a powerful and versatile tool in the synthetic organic chemist's arsenal, enabling the construction of the sterically strained yet synthetically valuable cyclopropane (B1198618) motif with high levels of stereo- and enantiocontrol. This method, typically involving the reaction of a diazo compound with an alkene in the presence of a rhodium(II) catalyst, proceeds through a rhodium carbene intermediate. The fine-tuning of both the catalyst, particularly the ligands surrounding the dirhodium core, and the diazo precursor has allowed for its successful application in the total synthesis of numerous complex and biologically active natural products. These three-membered rings are key structural elements in a variety of natural products, contributing to their unique three-dimensional architecture and biological function.

This document provides detailed application notes and experimental protocols for key rhodium-catalyzed cyclopropanation reactions utilized in the synthesis of notable natural products.

Core Reaction: The Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate. The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of nitrogen gas and the formation of a rhodium carbene. This electrophilic carbene species then reacts with an alkene in a concerted, though often asynchronous, fashion to generate the cyclopropane ring and regenerate the active rhodium catalyst.[1] The stereochemical outcome of the reaction is dictated by the trajectory of the alkene's approach to the carbene, which can be effectively controlled by the chiral ligands on the rhodium catalyst.

Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.

Application in Natural Product Synthesis: Case Studies

Total Synthesis of (+)-Niduterpenoid B

(+)-Niduterpenoid B is a hexacyclic sesterterpenoid that has been identified as an inhibitor of the estrogen receptor α (ERα).[2][3][4][5] Its complex, polycyclic structure, featuring a densely functionalized core, makes it a challenging synthetic target. The total synthesis by Tu and coworkers features a key late-stage intramolecular rhodium-catalyzed cyclopropanation to construct the strained 3/5-bicyclic system.

Experimental Workflow for the Synthesis of (+)-Niduterpenoid B

Caption: Key stages in the total synthesis of (+)-Niduterpenoid B.

Quantitative Data for Key Cyclopropanation Step

| Natural Product | Catalyst (mol%) | Diazo Compound | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) |

| (+)-Niduterpenoid B | Rh₂(OAc)₄ (10) | Intramolecular Diazoketone | CH₂Cl₂ | 40 | 72 | >20:1 | N/A (chiral substrate) |

Detailed Experimental Protocol: Intramolecular Cyclopropanation in the Synthesis of (+)-Niduterpenoid B

To a solution of the diazoketone precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (0.01 M) at room temperature was added rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄, 0.1 equiv). The resulting mixture was stirred at 40 °C for 2 hours. After completion of the reaction, as monitored by thin-layer chromatography, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cyclopropane product.

Formal Synthesis of (+)-Cycloclavine

(+)-Cycloclavine is a pentacyclic indole (B1671886) alkaloid containing a unique 3-azabicyclo[3.1.0]hexane motif. The synthesis of this complex scaffold has attracted significant attention. A formal synthesis of (+)-cycloclavine reported by Shi, Cao, and coworkers employs a stereoselective intermolecular rhodium-catalyzed cyclopropanation as a key step to introduce the three-membered ring.

Quantitative Data for Key Cyclopropanation Step

| Natural Product | Catalyst (mol%) | Diazo Compound | Alkene | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| (+)-Cycloclavine (formal synthesis) | Rh₂(OAc)₄ (5) | Ethyl 2-diazopropanoate | Terminal Alkene Precursor | CH₂Cl₂ | 25 | 85 | Single diastereomer |

Detailed Experimental Protocol: Intermolecular Cyclopropanation in the Formal Synthesis of (+)-Cycloclavine

To a solution of the terminal alkene precursor (1.0 equiv) and rhodium(II) acetate dimer (0.05 equiv) in anhydrous dichloromethane (0.1 M) at room temperature was added a solution of ethyl 2-diazopropanoate (1.5 equiv) in anhydrous dichloromethane (0.5 M) dropwise over a period of 4 hours using a syringe pump. The reaction mixture was stirred at 25 °C for an additional 12 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to yield the cyclopropanated product as a single diastereomer.

Biological Relevance and Signaling Pathways

The natural products synthesized using rhodium-catalyzed cyclopropanation often exhibit significant biological activity. Understanding the molecular targets and signaling pathways of these compounds is crucial for drug development.

(+)-Niduterpenoid B and the Estrogen Receptor α (ERα) Signaling Pathway

(+)-Niduterpenoid B has been identified as an inhibitor of the estrogen receptor α (ERα). ERα is a key regulator of cell proliferation and is a major therapeutic target in hormone-dependent breast cancers. Estrogen, upon binding to ERα, induces a conformational change, leading to receptor dimerization and translocation to the nucleus. In the nucleus, the ERα dimer binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription of genes involved in cell growth and proliferation. As an inhibitor, (+)-Niduterpenoid B likely interferes with this pathway, potentially by preventing estrogen binding, receptor dimerization, or the recruitment of coactivators, thereby halting the proliferation of ERα-positive cancer cells.

Caption: Simplified Estrogen Receptor α (ERα) signaling pathway and the inhibitory action of (+)-Niduterpenoid B.

Conclusion

Rhodium-catalyzed cyclopropanation is a cornerstone of modern synthetic chemistry, providing a reliable and stereoselective method for the construction of cyclopropane-containing molecules. Its application in the total synthesis of complex natural products like (+)-Niduterpenoid B and (+)-Cycloclavine highlights its power and versatility. The ability to construct these intricate molecular architectures opens avenues for the synthesis of analogues and derivatives for further biological evaluation, aiding in the development of new therapeutic agents. The detailed protocols provided herein serve as a practical guide for researchers looking to employ this powerful transformation in their own synthetic endeavors.

References

- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formal synthesis of (±)-cycloclavine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Formal Synthesis of (+)-Cycloclavine and Total Synthesis of (+)-5- epi-Cycloclavine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Notes and Protocols for the Pictet-Spengler Reaction in the Synthesis of the Rauvomine B Core

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Pictet-Spengler reaction as a pivotal step in the total synthesis of the Rauvomine B core. The information is compiled from recent advancements in the field, primarily focusing on the first total synthesis of (-)-Rauvomine B.

Introduction

Rauvomine B is a structurally complex monoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia vomitoria. Its unique hexacyclic framework, which includes a cyclopropane (B1198618) ring, presents a significant synthetic challenge. The construction of the core tetracyclic indoloquinolizidine scaffold is a critical phase in the total synthesis of Rauvomine B, and this is efficiently achieved through a diastereoselective Pictet-Spengler reaction. This reaction, first discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, and it remains a cornerstone in the synthesis of β-carboline and isoquinoline (B145761) alkaloids.[1][2] In the context of the Rauvomine B synthesis, a cis-selective variant of the Pictet-Spengler reaction is employed to establish the crucial stereochemistry of the core structure.[3][4][5]

Key Features of the Pictet-Spengler Reaction in Rauvomine B Synthesis

-

High Diastereoselectivity: The reaction is optimized to favor the formation of the cis-diastereomer, which is essential for the subsequent stereocontrolled transformations toward Rauvomine B.

-

Core Scaffold Formation: This reaction efficiently constructs the tetracyclic indoloquinolizidine core of Rauvomine B in a single step from a suitably functionalized tryptophan derivative and an aldehyde.

-

Convergence: The Pictet-Spengler reaction allows for the convergent coupling of two key fragments, streamlining the overall synthetic route.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the cis-selective Pictet-Spengler reaction in the synthesis of the Rauvomine B core, as reported in the first total synthesis of (-)-Rauvomine B.

| Parameter | Value | Reference |

| Starting Materials | L-tryptophan methyl ester derivative, functionalized aldehyde | Aquilina, Banerjee, et al. (2024) ChemRxiv |

| Key Reagents/Catalyst | Trifluoroacetic acid (TFA) | Inferred from similar syntheses |

| Solvent | Dichloromethane (B109758) (CH2Cl2) | Inferred from similar syntheses |

| Temperature | -78 °C to room temperature | Inferred from similar syntheses |

| Reaction Time | 12-24 hours | Inferred from similar syntheses |

| Yield | >70% (Estimated for this step) | Inferred from overall yield and similar reactions |

| Diastereomeric Ratio | >10:1 (cis:trans) | Implied by "cis-selective" description |

| Overall Yield of (-)-Rauvomine B | 2.4% (over 11 steps) | Aquilina, Banerjee, et al. (2024) ChemRxiv |

Experimental Protocols

The following is a representative, detailed protocol for the cis-selective Pictet-Spengler reaction for the synthesis of the Rauvomine B tetracyclic core. This protocol is based on established procedures for similar transformations in indole alkaloid synthesis.

Materials:

-

N-allylated L-tryptophan methyl ester derivative (1.0 equiv)

-

Functionalized aldehyde (1.1 equiv)

-

Anhydrous Dichloromethane (CH2Cl2)

-

Trifluoroacetic acid (TFA) (2.0 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-allylated L-tryptophan methyl ester derivative (1.0 equiv) and dissolve it in anhydrous dichloromethane.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reagents: To the cooled solution, add the functionalized aldehyde (1.1 equiv) followed by the slow, dropwise addition of trifluoroacetic acid (2.0 equiv).

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure tetracyclic indoloquinolizidine product.

Characterization:

The structure and stereochemistry of the purified product should be confirmed by spectroscopic methods:

-

¹H NMR: To confirm the proton environment and diastereoselectivity.

-

¹³C NMR: To confirm the carbon skeleton.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

-

Optical Rotation: To determine the enantiomeric purity.

Visualizations

The following diagrams illustrate the Pictet-Spengler reaction mechanism and the experimental workflow for the synthesis of the Rauvomine B core.

Caption: Mechanism of the Pictet-Spengler Reaction.

Caption: Experimental Workflow for Rauvomine B Core Synthesis.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. "Total Synthesis of (-)-Rauvomine B via a Strain-Promoted Intramolecula" by Jake M. Aquilina, Ankush Banerjee et al. [digitalcommons.oberlin.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Ring-Closing Metathesis in Complex Alkaloid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ring-closing metathesis (RCM) has become an indispensable tool in modern organic synthesis, enabling the construction of complex cyclic and macrocyclic structures with high efficiency and functional group tolerance.[1][2][3] This is particularly true in the total synthesis of natural products, where the formation of carbocyclic and heterocyclic rings is a frequent challenge.[4] Molybdenum and Ruthenium-based catalysts, such as those developed by Schrock and Grubbs, are tolerant of various functional groups and are now commercially available, making RCM a routine strategy in synthetic planning.[3][5][6] This document provides detailed application notes and protocols for the use of RCM in the synthesis of structurally complex alkaloids, which often feature nitrogen-containing heterocycles that can be challenging to synthesize using other methods.[7]

Application Note 1: Synthesis of the Manzamine A Core Structure

Background: Manzamine A is a structurally intricate marine alkaloid isolated from sponges, which has garnered significant attention for its potential as an antitumor agent.[1][8] Its complex polycyclic framework, which includes a 13-membered ring, presents a formidable synthetic challenge. Several total syntheses have successfully employed RCM to construct this macrocycle.[1][8][9]

Logical Workflow: General Olefin Metathesis Catalytic Cycle The accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a metallacyclobutane intermediate.[1] The catalytic cycle involves the reaction of a metal alkylidene with a diene substrate to form a new metallacyclobutane, which then undergoes cycloreversion to release ethylene (B1197577) and form the cyclic product, regenerating a metal alkylidene to continue the cycle.

Caption: The Chauvin mechanism for Ring-Closing Metathesis (RCM).

RCM Data for Manzamine A Synthesis: The construction of the 13-membered D-ring of the Manzamine core has been achieved with notable Z-selectivity, a departure from the typically favored E-isomer in many macrocyclizations.[1]

| Target Fragment | Diene Precursor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Z:E Ratio | Reference |

| Manzamine D-Ring | Acyclic diene | Grubbs I (20) | Toluene (B28343) | 110 | 4 | 73 | 7:3 | Dixon, 2012[9] |

| Manzamine D-Ring | Acyclic diene | Grubbs II (Not Specified) | CH₂Cl₂ | Reflux | 2.5 | 67 | Z only | Martin, 2002[1] |

Experimental Protocol: RCM for Manzamine D-Ring (Adapted from Dixon, 2012)

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar is placed under an inert atmosphere of argon.

-

Solvent and Substrate: Dry, degassed toluene (to achieve a ~0.002 M solution) is added to the flask via cannula, followed by the diene precursor.

-

Catalyst Addition: Grubbs' First Generation catalyst (20 mol%) is added to the stirred solution in one portion.

-

Reaction: The reaction mixture is heated to reflux (110 °C) and maintained for 4 hours. The reaction progress can be monitored by TLC.

-

Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 13-membered macrocycle.

Application Note 2: Synthesis of (-)-Swainsonine

Background: (-)-Swainsonine is an indolizidine alkaloid that functions as a potent inhibitor of Golgi α-mannosidase II. This activity disrupts glycoprotein (B1211001) processing, leading to significant interest in its therapeutic potential. A highly efficient synthesis of (-)-swainsonine has been developed utilizing a key tandem ring-closing/ring-opening metathesis rearrangement.[10]

Synthetic Workflow: Tandem Metathesis for (-)-Swainsonine This elegant strategy employs a tandem RCM/ring-opening metathesis (ROM) process where stereochemical information from a starting ring is effectively transferred to a newly formed heterocycle's side chain.[10]

Caption: Key steps in the enantioselective synthesis of (-)-Swainsonine.

RCM Data for (-)-Swainsonine Synthesis: The key transformation is a ruthenium-catalyzed metathesis rearrangement that proceeds in high yield to form the core heterocyclic intermediate.

| Target Alkaloid | Key Transformation | Catalyst | Solvent | Overall Yield (%) | Reference |

| (-)-Swainsonine | Tandem RCM/Ring-Opening | Ruthenium-based (e.g., Grubbs) | Not Specified | 40 | Blechert, 2001[10] |

Experimental Protocol: General Tandem Metathesis Rearrangement

-

Inert Atmosphere: All manipulations are performed under a dry argon atmosphere using standard Schlenk techniques.

-

Solvent: Anhydrous and degassed dichloromethane (B109758) (CH₂Cl₂) is used as the solvent. Common concentrations for RCM reactions range from 0.1 M to 0.001 M to favor intramolecular cyclization.[11]

-

Reaction Setup: The bicyclic metathesis precursor is dissolved in the solvent in a flame-dried flask.

-

Catalyst Introduction: A solution of the Grubbs catalyst (typically 2-5 mol%) in CH₂Cl₂ is added dropwise to the substrate solution at room temperature.

-

Monitoring: The reaction is stirred at room temperature (or with gentle heating, e.g., 40 °C) and monitored by TLC or GC-MS until the starting material is consumed.

-

Quenching: The reaction can be quenched by the addition of ethyl vinyl ether to deactivate the catalyst.

-

Purification: The solvent is evaporated, and the resulting crude product is purified via flash chromatography to isolate the heterocyclic product.

Application Note 3: Synthesis of the Nakadomarin A Macrocycle

Background: Nakadomarin A is a marine alkaloid with a unique polycyclic structure that exhibits potent cytotoxic and antimicrobial activities. A key challenge in its synthesis is the stereoselective construction of the large (Z)-alkene-containing macrocycle. While standard RCM often yields E/Z mixtures for large rings, a strategy of Ring-Closing Alkyne Metathesis (RCAM) followed by stereoselective reduction provides an elegant solution.[12][13]

Synthetic Strategy: RCAM for Z-Selective Macrocyclization This two-step approach circumvents the poor stereoselectivity of macrocyclic RCM by first forming a rigid cycloalkyne, which is then reduced to the desired (Z)-alkene with high fidelity using a poisoned catalyst like Lindlar's catalyst.[12]

References

- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 2. Ring closing metathesis in the synthesis of biologically interesting peptidomimetics, sugars and alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent applications of olefin ring-closing metathesis (RCM) in the synthesis of biologically important alkaloids, terpenoids, polyketides and other secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total synthesis of manzamine A and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. A new approach to (-)-swainsonine by ruthenium-catalyzed ring rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Allylic Amination in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed allylic amination stands as a cornerstone of modern synthetic organic chemistry, enabling the stereoselective and regioselective formation of C–N bonds. This powerful transformation has found widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals, where the introduction of nitrogen-containing moieties is a frequent necessity. The reaction typically involves the coupling of an allylic electrophile with a nitrogen nucleophile in the presence of a palladium catalyst, offering a versatile and efficient route to chiral amines, which are prevalent structural motifs in biologically active compounds.

This document provides detailed application notes and experimental protocols for several key examples of palladium-catalyzed allylic amination, highlighting different classes of substrates and nucleophiles. The quantitative data for these reactions are summarized for comparative analysis, and diagrams illustrating the catalytic cycle and general experimental workflow are provided.

Key Applications in Synthesis:

-

Asymmetric Synthesis: The use of chiral ligands in palladium-catalyzed allylic amination allows for the synthesis of enantioenriched allylic amines, which are valuable building blocks for chiral drugs and other bioactive molecules.

-

Natural Product Synthesis: The mild reaction conditions and high functional group tolerance make this method ideal for the late-stage functionalization of complex intermediates in the total synthesis of natural products.

-